molecular formula C12H16BrN B7887223 1-Benzyl-3-bromopiperidine

1-Benzyl-3-bromopiperidine

Cat. No.: B7887223
M. Wt: 254.17 g/mol
InChI Key: HZMKHYIGONDYCG-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromopiperidine is an organic compound with the molecular formula C12H16BrN It is a derivative of piperidine, a six-membered heterocyclic amine, where a benzyl group is attached to the nitrogen atom and a bromine atom is attached to the third carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromopiperidine can be synthesized through the reaction of 1-azabicyclo[3.1.0]hexane with benzyl bromide . The reaction typically involves the use of a base such as lithium hydroxide to facilitate the cyclization process. The reaction conditions often include refluxing the reactants in an appropriate solvent to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the bromination of benzylic compounds using N-bromosuccinimide in carbon tetrachloride, followed by debromination with diethyl phosphite and N,N-diisopropylethylamine to obtain the monobromide .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromopiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve heating the compound with the nucleophile in a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Benzyl-3-bromopiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-bromopiperidine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a benzyl group and a bromine atom on the piperidine ring makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

1-benzyl-3-bromopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKHYIGONDYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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